3-Isopropyl-4,4-dimethyl-4,5-dihydro-1h-pyrazol-5-one
Description
3-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative characterized by a five-membered dihydropyrazole ring with two methyl groups at the 4-position and an isopropyl substituent at the 3-position. Pyrazolones are known for their versatility in medicinal and industrial chemistry, often serving as intermediates or bioactive agents.
Properties
CAS No. |
90152-74-2 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4,4-dimethyl-3-propan-2-yl-1H-pyrazol-5-one |
InChI |
InChI=1S/C8H14N2O/c1-5(2)6-8(3,4)7(11)10-9-6/h5H,1-4H3,(H,10,11) |
InChI Key |
UYSWRBDQVFCCMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC(=O)C1(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one generally follows the condensation of an appropriate hydrazine derivative with a β-keto ester or β-diketone precursor. The key step involves nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization to form the pyrazolone ring.
Specific Synthetic Route
-
- Methyl isobutyrylacetate or a similar β-keto ester bearing the isopropyl and dimethyl substituents.
- Hydrazine derivatives, such as phenylhydrazine or substituted phenylhydrazines.
-
- The reaction is typically performed in methanol or ethanol as solvent.
- Reflux conditions are employed to facilitate cyclization.
- Acidic or neutral conditions depending on the hydrazine salt form used.
-
- Methyl isobutyrylacetate is reacted with 4-methoxyphenylhydrazine in methanol under reflux to yield 3-isopropyl-1-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one, a close analogue of the target compound.
- Similar methods apply for the preparation of 3-isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one by selecting appropriate β-keto esters.
Alternative Methods
Reaction Scheme Summary
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | β-Keto ester (e.g., methyl isobutyrylacetate) + hydrazine derivative (e.g., 4-methoxyphenylhydrazine) | Reflux in methanol | 3-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one derivative |
| 2 | Pyrazolone + POCl3 + DMF | Vilsmeier–Haack formylation | Formylated pyrazolone derivatives |
| 3 | Pyrazolone + diazonium salt + KOH | Coupling reaction | Azo-pyrazolone dyes |
Analytical Characterization Supporting Preparation
-
- ^13C NMR shows characteristic resonances for the pyrazolone ring carbons, with C5 (bearing the enolic OH) resonating around 150-155 ppm.
- ^1H NMR spectra confirm the disappearance of methylene protons upon substitution and presence of NH protons as broad singlets around 10-14 ppm depending on tautomeric form.
Summary Table of Preparation Methods and Conditions
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-4,4-dimethyl-4,5-dihydro-1h-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized pyrazolone compounds.
Scientific Research Applications
Unfortunately, the provided search results do not offer specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "3-Isopropyl-4,4-dimethyl-4,5-dihydro-1h-pyrazol-5-one." However, the search results do provide some general information regarding this compound and related compounds, such as pyrazoles and imidazoles.
Chemical Information
- 3-Isopropyl-4,4-dimethyl-4,5-dihydro-1h-pyrazol-5-one: This compound has the molecular formula and a molecular weight of 154.2096 . It is also identified by the Product ID AC1Q6FTM .
- Related pyrazole compounds: Research has been done on various pyrazole derivatives, investigating their antibacterial and other therapeutic potentials .
- Related imidazole compounds: Imidazole derivatives have been synthesized and evaluated for antimicrobial activity against various bacteria, including S. aureus, E. coli, and B. subtilis . Imidazole was first synthesized by Heinrich Debus in 1858 .
Potential Research Areas
While direct applications of "3-Isopropyl-4,4-dimethyl-4,5-dihydro-1h-pyrazol-5-one" are not available in the search results, the context suggests potential research avenues:
- Antimicrobial Activity: Given the research on pyrazole and imidazole derivatives, "3-Isopropyl-4,4-dimethyl-4,5-dihydro-1h-pyrazol-5-one" could be explored for its potential antimicrobial properties .
- Synthesis and Functionalization: Investigating the synthesis and functionalization of this compound could reveal its potential use in creating other complex molecules .
- Medicinal Chemistry: As a heterocycle, it could be explored for various medicinal applications, similar to other heterocycles with ring-like structures .
Mechanism of Action
The mechanism of action of 3-Isopropyl-4,4-dimethyl-4,5-dihydro-1h-pyrazol-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Pyrazolone derivatives differ primarily in substituent groups, which critically influence their physicochemical and biological profiles. Key analogs and their distinctions are summarized below:
Table 1: Substituent and Molecular Formula Comparison
Key Observations :
- Lipophilicity: The isopropyl and dimethyl groups in the target compound likely enhance lipophilicity compared to analogs with polar substituents (e.g., hydroxyl or trifluoromethyl groups in ).
- Steric Effects : Bulkier substituents (e.g., tert-butyl in ) could hinder molecular interactions in biological systems compared to the target compound’s smaller alkyl groups.
Key Observations :
- Antimicrobial Potential: While the target compound lacks direct data, analogs with electron-withdrawing groups (e.g., CF3 in ) or aromatic systems (e.g., coumarin in ) show enhanced antimicrobial activity. The isopropyl group may offer moderate bioactivity but with improved metabolic stability.
- Plant Defense : BAPP’s mode of action suggests pyrazolone derivatives can modulate plant defense pathways, though substituent positioning (e.g., carboxyl groups in ) is critical for efficacy.
Structural and Crystallographic Insights
- Crystal Packing : Analogs like (4Z)-1-(3,4-dichlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one () crystallize in a triclinic system (space group P1), with cell parameters a = 7.504 Å, b = 15.484 Å, c = 15.558 Å. The target compound’s alkyl substituents may lead to less dense packing (lower Dx) compared to halogenated analogs .
- The target compound’s lack of polar groups may limit aqueous solubility.
Biological Activity
3-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazole derivative that has garnered attention in recent years due to its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of 3-isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one, summarizing key research findings and data.
The molecular formula of 3-isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one is , with a molecular weight of approximately 154.21 g/mol. The structure features a pyrazole ring with isopropyl and dimethyl substituents that contribute to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H14N2O |
| Molecular Weight | 154.21 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 3-isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one can inhibit various bacterial strains. For instance, a study highlighted that certain pyrazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Anti-inflammatory and Anticancer Properties
Recent advancements in drug design have identified pyrazole derivatives as promising candidates for anti-inflammatory and anticancer therapies. Specifically, compounds within this class have shown cytotoxic effects on cancer cell lines such as MCF7 and A549. For example, one study reported IC50 values for certain derivatives ranging from 0.08 µM to 49.85 µM against various cancer cell lines .
Table 2: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | MIC values: 0.22 - 0.25 μg/mL | |
| Anti-inflammatory | Significant reduction in inflammatory markers | |
| Anticancer | IC50 values: 0.08 - 49.85 µM |
Case Study 1: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of various pyrazole derivatives, compound 7b was found to be the most effective with an MIC of 0.22 μg/mL against Staphylococcus aureus. The study utilized time-kill assays to assess the bactericidal activity, confirming that the compound not only inhibited growth but also killed the bacteria effectively within a specified timeframe .
Case Study 2: Anticancer Activity
Another significant study focused on the anticancer potential of pyrazole derivatives demonstrated that several compounds exhibited remarkable cytotoxicity against A549 lung cancer cells. The most potent derivative showed an IC50 value of just 0.08 µM, indicating strong potential for further development as an anticancer agent .
Q & A
Q. What are the standard synthetic protocols for 3-isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. For example, refluxing equimolar amounts of a substituted hydrazine and a diketone in ethanol for 2–4 hours yields the pyrazolone core, followed by purification via recrystallization (DMF/ethanol mixtures are common) . Optimization variables include solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted heating), and stoichiometric ratios of reactants. Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts like regioisomers or oxidation derivatives.
Q. Which spectroscopic techniques are most effective for characterizing structural purity and isomerism in this compound?
- Methodological Answer :
- 1H/13C NMR : Key for confirming the dihydro-pyrazolone scaffold. The deshielded carbonyl (C=O) appears at ~165–175 ppm in 13C NMR, while the NH proton (if present) is observed at ~10–12 ppm in 1H NMR .
- IR Spectroscopy : The C=O stretch (~1650–1700 cm⁻¹) and N-H stretch (~3200 cm⁻¹) validate the core structure .
- Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to distinguish between regioisomers or oxidation states .
Q. How can solubility challenges in aqueous media be addressed for in vitro bioactivity assays?
- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation to enhance solubility without inducing cytotoxicity. For polar derivatives, salt formation (e.g., hydrochloride salts) improves aqueous dispersion . Pre-formulation studies using dynamic light scattering (DLS) or phase-solubility diagrams are recommended to assess aggregation tendencies.
Advanced Research Questions
Q. What crystallographic strategies resolve ambiguities in the compound’s tautomeric or conformational states?
Q. How do electronic and steric effects of substituents influence regioselectivity in derivatization reactions?
- Methodological Answer : Computational modeling (DFT at B3LYP/6-311+G(d,p) level) predicts electrophilic/nucleophilic sites. For example:
- The C-3 position is sterically hindered by the isopropyl group, favoring functionalization at C-5.
- Electron-withdrawing substituents (e.g., nitro groups) at the phenyl ring enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Experimental validation via Hammett plots or kinetic isotope effects (KIE) quantifies substituent contributions.
Q. What in silico approaches are suitable for predicting biological targets or off-target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to screen against protein databases (e.g., PDB, AlphaFold). The pyrazolone core shows affinity for kinases (e.g., CDK2) and inflammatory enzymes (COX-2) due to hydrogen-bonding with catalytic residues .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and HOMO-LUMO gaps to correlate structural features with activity (e.g., IC50 values) .
- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and ligand-protein residence times.
Q. How can contradictions in biological activity data between in vitro and in vivo studies be reconciled?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid clearance or prodrug activation pathways.
- Tissue Distribution Studies : Radiolabeled analogs (e.g., 14C-tagged) track bioavailability and blood-brain barrier penetration .
- Metabolite Identification : LC-MS/MS detects active/inactive metabolites that explain efficacy discrepancies.
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Byproduct Mitigation Strategy | Reference |
|---|---|---|---|
| Solvent | Ethanol (reflux) | Use anhydrous solvents to avoid hydrolysis | |
| Reaction Time | 2–4 hours | TLC monitoring (hexane:EtOAc 3:1) | |
| Purification | DMF/EtOH recrystallization | Gradient cooling (60°C → 4°C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
